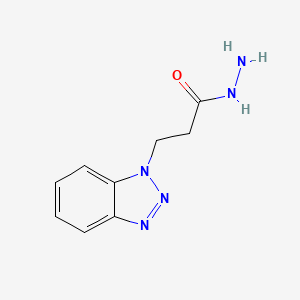

3-(Benzotriazol-1-yl)propanehydrazide

Übersicht

Beschreibung

3-(Benzotriazol-1-yl)propanehydrazide is a chemical compound that belongs to the class of organic compounds known as benzotriazoles . Benzotriazoles are compounds containing a benzene fused to a triazole ring .

Synthesis Analysis

Benzotriazole methodology is recognized as a versatile, useful, and successful synthesis protocol . It can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . Synthesis of 3,5-bis(benzotriazol-1-yl)triazole is known through the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate followed by deamination with sodium nitrite .Molecular Structure Analysis

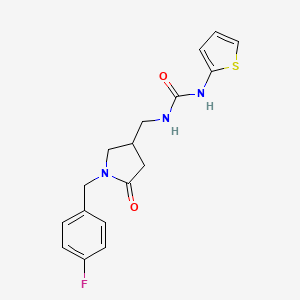

The molecular formula of this compound is C9H11N5O . The solid-state structure of similar compounds shows that they crystallize forming intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones .Chemical Reactions Analysis

Benzotriazole can be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions . A series of benzo-fused and styryl-substituted heteroaromatic systems were prepared by using chemistry similar to the Hantzsch method .Physical And Chemical Properties Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Benzotriazole derivatives, including compounds similar to 3-(Benzotriazol-1-yl)propanehydrazide, have been utilized in nucleophilic substitution reactions to create various macrocyclic polyaminals, indicating their versatility in organic synthesis (Rivera et al., 2004).

- Research on the synthesis and antifungal activity of azetidinones derived from ethyl-1H-benzotriazol-1-acetate, which is prepared through reactions involving 1H-benzotriazole, highlights the potential biomedical applications of benzotriazole derivatives (Toraskar et al., 2009).

- Studies on the rearrangement of active ester intermediates during amide coupling reveal insights into reaction mechanisms involving benzotriazole derivatives, shedding light on their behavior in synthetic chemistry (Mahmoud et al., 2005).

Applications in Materials Science and Coordination Chemistry

- Benzotriazole derivatives have been used in the synthesis of glycoconjugate benzothiazoles, demonstrating their role in creating compounds with potential biological activity (Kumar et al., 2013).

- Research on novel syntheses of hexahydropyrimidines and tetrahydroquinazolines from benzotriazole derivatives illustrates their utility in creating diverse chemical structures with potential pharmacological applications (Katritzky et al., 2002).

- Studies on coordination polymers with benzotriazole derivatives explore their structural diversity and potential applications in materials science, particularly in the development of materials with unique optical and electrical properties (Meng et al., 2003).

Wirkmechanismus

Target of Action

It is known that benzotriazole derivatives, to which this compound belongs, have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These activities suggest that the compound may interact with a variety of biological targets, such as enzymes and receptors .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with biological targets, which could potentially alter the function of these targets . This suggests that 3-(Benzotriazol-1-yl)propanehydrazide may interact with its targets in a similar manner.

Biochemical Pathways

Given the broad spectrum of biological properties exhibited by benzotriazole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of Action

Benzotriazole derivatives have been shown to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Zukünftige Richtungen

Benzotriazole methodology has grown from an obscure level to very high popularity . It offers many well-known versatile synthetic tools in organic synthesis . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists . Therefore, the future directions may involve further exploration of the benzotriazole methodology for the synthesis of diverse pharmacologically important heterocyclic skeletons .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-(Benzotriazol-1-yl)propanehydrazide are not well-studied. Benzotriazole derivatives, which include this compound, have been found to exhibit outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They are known to interact with enzymes and receptors in biological systems due to their large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Cellular Effects

The cellular effects of this compound are not well-documented. Benzotriazole-substituted benzoate derivatives have been found to inhibit the proliferation of hepatocarcinoma BEL-7402 cells .

Eigenschaften

IUPAC Name |

3-(benzotriazol-1-yl)propanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c10-11-9(15)5-6-14-8-4-2-1-3-7(8)12-13-14/h1-4H,5-6,10H2,(H,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDIPGBEMNGVDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101328103 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

194934-34-4 | |

| Record name | 3-(benzotriazol-1-yl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101328103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2935297.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2935300.png)

![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)

![2-(4-fluorophenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2935309.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2935312.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)